molecular formula C6H12O5 B015572 Sorbitan CAS No. 27299-12-3

Sorbitan

Cat. No. B015572
CAS RN: 27299-12-3
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-JGWLITMVSA-N
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Description

Sorbitan is derived from sorbitol, a sugar alcohol, and is utilized as a precursor for various surfactants and emulsifiers.

Synthesis Analysis

Molecular Structure Analysis

  • Sorbitan molecules exhibit different reactivities at their hydroxyl groups, which has been studied in the context of chiral amine synthesis (Grand Lucie et al., 2023).

Chemical Reactions and Properties

  • Sorbitan's ability to undergo various chemical reactions, particularly esterification, makes it a versatile compound for producing nonionic surfactants like sorbitan monostearate and sorbitan monolaurate (Mao Lian-shan, 2005).

Physical Properties Analysis

  • The physical properties of sorbitan esters, such as surface tension, melting points, and viscosity, are influenced by the molecular ratio of fatty acid and sorbitol. These properties are crucial in industrial applications (J. Šmidrkal et al., 2004).

Chemical Properties Analysis

  • Sorbitan esters demonstrate varying degrees of emulsifying and dispersing properties, making them suitable for use in various applications, including as nonionic surfactants (Wang Jin-tang, 2004).

properties

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
Source PubChem
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InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893390, DTXSID50893383
Record name 1,4-Anhydroglucitol
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Record name 1,4-Anhydro-D-glucitol
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Molecular Weight

164.16 g/mol
Source PubChem
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Product Name

Sorbitan

CAS RN

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6
Record name 1,4-Sorbitan
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Record name d-Glucose, ether with 1,4-anhydro-d-glucitol
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Record name D-Glucose, ether with 1,4-anhydro-d-glucitol
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Synthesis routes and methods I

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
1,4-anhydro-L-glucitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-glucitol
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0 (± 1) mol
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Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorbitan
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Sorbitan
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Sorbitan
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Sorbitan
Reactant of Route 5
Sorbitan
Reactant of Route 6
Sorbitan

Citations

For This Compound
112,000
Citations
RS Lanigan, TA Yamarik - International journal of toxicology, 2002 - europepmc.org
… these sorbitan fatty acid esters (Sorbitan Laurate, Sorbitan Oleate, Sorbitan Palmitate, Sorbitan Sesquioleate, Sorbitan Stearate, Sorbitan Trioleate, and Sorbitan Tristearate). This safety …
Number of citations: 32 europepmc.org
S Murdan, G Gregoriadis, AT Florence - Journal of pharmaceutical …, 1999 - Elsevier
… sorbitan ester family, sorbitan monopalmitate, also gels organic solvents to give opaque, thermoreversible semisolids. Like sorbitan … The sorbitan stearate and palmitate organogels may …
T Cottrell, J Peij - Emulsifiers in food technology, 2014 - Wiley Online Library
Emulsifiers used in food applications are dominated by mono‐ and diglycerides and their derivatives. This chapter describes the means of production and the unique chemical and …
T Yoshioka, B Sternberg, AT Florence - International journal of …, 1994 - Elsevier
Formation of multilamellar vesicles (niosomes) of a series of sorbitan monoesters (Span 20, 40, 60 and 80) and a sorbitan trioleate (Span 85) has been studied using a mechanical …
M Pernetti, K van Malssen, D Kalnin, E Flöter - Food Hydrocolloids, 2007 - Elsevier
The gelation of edible oil by a mixture of lecithin and sorbitan tri-stearate (STS) was studied. The two components individually in oil do not give structure at concentrations between 6% …
EA Essa - Asian Journal of Pharmaceutics (AJP), 2010 - asiapharmaceutics.info
Effect of formulation and processing variables on the particle size of sorbitan monopalmitate niosomes … Sorbitan monopalmitate (span 40) niosomes were prepared by the …
Number of citations: 154 asiapharmaceutics.info
L Peltonen, J Hirvonen, J Yliruusi - Journal of colloid and interface science, 2001 - Elsevier
… sorbitan surfactants (Span 20, sorbitan monolaurate; Span 40, sorbitan monopalmitate; Span 60, sorbitan … With the same oil phase, differences between π cmc values of the four sorbitan …
J Varshosaz, A Pardakhty, V Hajhashemi… - Drug …, 2003 - Taylor & Francis
Niosomes of sorbitan monoesters (Span 20, 40, 60, and 80) were prepared using the film hydration method without sonication. Unlike the other surfactants, Span 80 did not form …
DK Shah, SS Sagiri, B Behera, K Pal… - Journal of applied …, 2013 - Wiley Online Library
The present work deals with preparation of the olive oil (OO) based organogels using sorbitan monostearate (SMS) and sorbitan monopalmitate (SMP) as organogelators for controlled …
L Peltonen, J Hirvonen, J Yliruusi - Journal of colloid and interface science, 2001 - Elsevier
… The effect of temperature on four sorbitan ester (Span 20, sorbitan … (sorbitan monolaurate), Span 40 (sorbitan monopalmitate), Span 60 (sorbitan monostearate), and Span 80 (sorbitan …

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